molecular formula C9H9BrO2S B177555 Acetic acid, [[(3-bromophenyl)methyl]thio]- CAS No. 98288-01-8

Acetic acid, [[(3-bromophenyl)methyl]thio]-

Cat. No. B177555
CAS RN: 98288-01-8
M. Wt: 261.14 g/mol
InChI Key: RVSYZDWHMKOERG-UHFFFAOYSA-N
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Description

“Acetic acid, [(3-bromophenyl)methyl]thio]-” is a chemical compound. It is also known as m-Bromophenylacetic acid . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a halo substituted phenylacetic acid with anti-oxidative properties .


Synthesis Analysis

The synthesis of “Acetic acid, [(3-bromophenyl)methyl]thio]-” can be achieved by reacting 3-bromophenol with ethyl formate . The reaction is generally carried out at an elevated temperature and a catalyst is added to facilitate the reaction .


Molecular Structure Analysis

The molecular formula of “Acetic acid, [(3-bromophenyl)methyl]thio]-” is C9H9BrO2 . The molecular weight is 229.071 .


Chemical Reactions Analysis

Methyl 2-(3-bromophenyl)acetate is used as a reagent to synthesize the methyl ester derivative of ®-Flurbiprofen .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetic acid, [(3-bromophenyl)methyl]thio]-” are as follows: It has a predicted density of 1.445±0.06 g/cm3 . The predicted boiling point is 268.6±15.0 °C . The refractive index is between 1.5440 to 1.5480 .

Safety And Hazards

In terms of safety and hazards, it is recommended to avoid contact with skin and eyes . Inhalation, smell, and ingestion of this compound should be avoided as it may cause harm to the human body .

properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c10-8-3-1-2-7(4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSYZDWHMKOERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402137
Record name Acetic acid, [[(3-bromophenyl)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, [[(3-bromophenyl)methyl]thio]-

CAS RN

98288-01-8
Record name Acetic acid, [[(3-bromophenyl)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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